3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477678
InChI: InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
SMILES: C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol

3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477678

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
IUPAC Name benzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Standard InChI Key YETCXDAUKROERF-UHFFFAOYSA-N
SMILES C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-aminoethylsulfanyl group (SCH2CH2NH2-\text{S}-\text{CH}_2-\text{CH}_2-\text{NH}_2) and at the 1-position with a benzyl ester (COOCH2C6H5-\text{COO}-\text{CH}_2-\text{C}_6\text{H}_5). The stereochemistry of the pyrrolidine ring and substituents is critical for its interactions in biological systems, though specific stereochemical data for this compound remains limited in public databases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H20N2O2S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight280.39 g/mol
IUPAC NameBenzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate
SMILESC1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2\text{C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2}
SolubilityLikely polar organic solvents (e.g., DMSO, methanol)
StabilityHydrolytically sensitive due to ester group

Synthesis and Preparation

Multi-Step Synthetic Routes

The synthesis of 3-(2-aminoethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves sequential functionalization of the pyrrolidine core. A representative pathway includes:

  • Pyrrolidine Functionalization: Introduction of the sulfanyl group via nucleophilic substitution. For example, reacting 3-mercaptopyrrolidine with 2-chloroethylamine under basic conditions yields the 2-aminoethylsulfanyl intermediate .

  • Esterification: Benzyl ester formation using benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base such as triethylamine .

Key Reaction Conditions:

  • Step 1: Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

  • Step 2: Performed under inert atmosphere (N2_2 or Ar) to prevent oxidation of the sulfanyl group .

Challenges and Optimization

Biological and Pharmacological Relevance

Drug Intermediate Applications

The compound’s benzyl ester group serves as a protecting moiety in peptide synthesis, enabling selective deprotection under mild conditions (e.g., hydrogenolysis with Pd/C) . Recent patents describe its use in synthesizing protease inhibitors and neuroactive agents .

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR spectra typically show signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and the aminoethylsulfanyl group (δ 1.8–2.2 ppm).

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]+^+ peak at m/z 281.4, consistent with the molecular weight.

Industrial and Research Applications

Emerging Directions

  • Bioconjugation: The amino group facilitates covalent attachment to fluorescent probes or drug delivery carriers .

  • Catalysis: Chiral pyrrolidines are explored as ligands in asymmetric hydrogenation reactions .

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